

Vibralactone's Serine Hydrolase Cross-Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: Vibralactone

Cat. No.: B1257129

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Vibralactone**'s interaction with various serine hydrolases, supported by experimental data. **Vibralactone**, a β -lactone-containing natural product, is a known inhibitor of pancreatic lipase and has been investigated for its broader reactivity across the serine hydrolase superfamily.

Executive Summary

Vibralactone exhibits inhibitory activity against several serine hydrolases, with its primary known targets being pancreatic lipase, acyl-protein thioesterases 1 and 2 (APT1 and APT2), and the caseinolytic proteases ClpP1 and ClpP2 in *Listeria monocytogenes*. While it potently inhibits pancreatic lipase, it shows a distinct target profile compared to structurally similar β -lactones like omuralide, which is a potent proteasome inhibitor. **Vibralactone**, in contrast, does not significantly inhibit the proteasome. This guide summarizes the available quantitative data on its inhibitory potency, details the experimental methods used to determine its target profile, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Vibralactone** against various serine hydrolases. This data is critical for understanding the selectivity and potential off-target effects of **Vibralactone**.

Target Enzyme	Organism/Cell Line	IC50 Value	Notes
Pancreatic Lipase	Porcine	0.4 µg/mL	Comparable to the anti-obesity drug orlistat.[1]
Proteasome (chymotrypsin-like activity)	Human (HeLa cells)	> 1 mM	Inactive, highlighting selectivity over other β-lactone natural products.[2]
Acyl-protein Thioesterase 1 (APT1)	Human (HeLa cells)	Major Target	Specific IC50 value not reported in the provided search results. Identified as a major target by activity-based protein profiling.[2]
Acyl-protein Thioesterase 2 (APT2)	Human (HeLa cells)	Major Target	Specific IC50 value not reported in the provided search results. Identified as a major target by activity-based protein profiling.[2]
Caseinolytic Protease P1 (ClpP1)	Listeria monocytogenes	Potent Covalent Inhibitor	Specific IC50 value not reported in the provided search results. Vibrallactone is unique in its ability to bind both ClpP1 and ClpP2.[1]
Caseinolytic Protease P2 (ClpP2)	Listeria monocytogenes	Potent Covalent Inhibitor	Specific IC50 value not reported in the provided search results.[1]

Experimental Protocols

The primary method used to identify the cross-reactivity of **Vibralactone** with serine hydrolases is Competitive Activity-Based Protein Profiling (ABPP). This powerful chemoproteomic technique allows for the assessment of an inhibitor's potency and selectivity against an entire enzyme family in a complex biological sample.

Competitive Activity-Based Protein Profiling (ABPP) Protocol

Objective: To determine the inhibitory profile of **Vibralactone** against active serine hydrolases in a proteome.

Materials:

- Cell or tissue lysate (e.g., HeLa cell lysate)
- **Vibralactone** (or other test inhibitor) at various concentrations
- Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag for enrichment). A common probe is a fluorophosphonate-based probe (e.g., FP-rhodamine).
- SDS-PAGE gels and imaging system (for fluorescent probes)
- Streptavidin beads, trypsin, and LC-MS/MS instrumentation (for biotinylated probes)
- Appropriate buffers and reagents

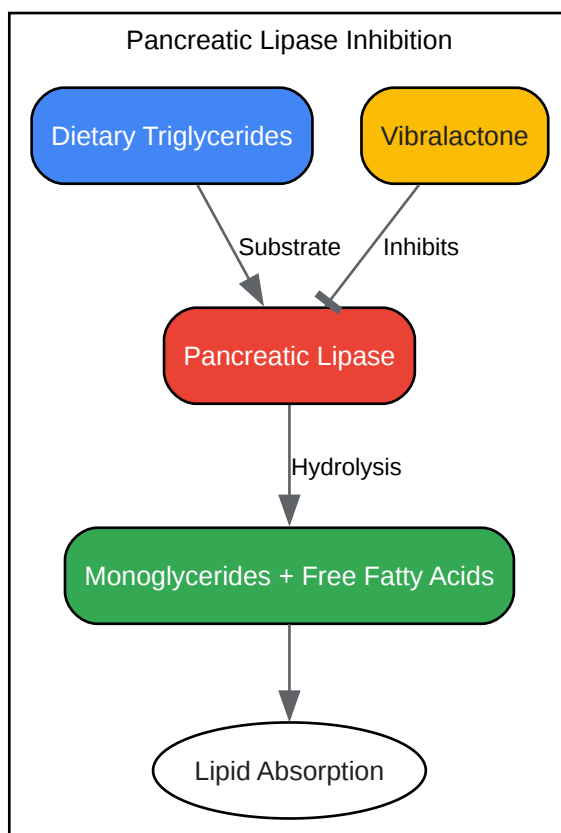
Procedure:

- Proteome Preparation: Prepare a soluble proteome from cells or tissues of interest. Determine the protein concentration.
- Inhibitor Incubation: Aliquot the proteome and pre-incubate with varying concentrations of **Vibralactone** (or a vehicle control, e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

- **Probe Labeling:** Add the broad-spectrum serine hydrolase ABP to each reaction and incubate for a specific time (e.g., 15-30 minutes). The ABP will covalently label the active site of serine hydrolases that are not inhibited by **Vibralactone**.
- **Reaction Quenching:** Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
- **Gel-Based Analysis (for fluorescent probes):**
 - Separate the labeled proteins by SDS-PAGE.
 - Visualize the fluorescently labeled serine hydrolases using an in-gel fluorescence scanner.
 - A decrease in fluorescence intensity for a specific protein band in the **Vibralactone**-treated samples compared to the control indicates inhibition of that enzyme.
- **LC-MS-Based Analysis (for biotinylated probes):**
 - Enrich the biotin-labeled proteins using streptavidin affinity chromatography.
 - Digest the enriched proteins with trypsin.
 - Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled serine hydrolases.
 - A reduction in the spectral counts or signal intensity of peptides from a particular hydrolase in the inhibitor-treated sample indicates target engagement.

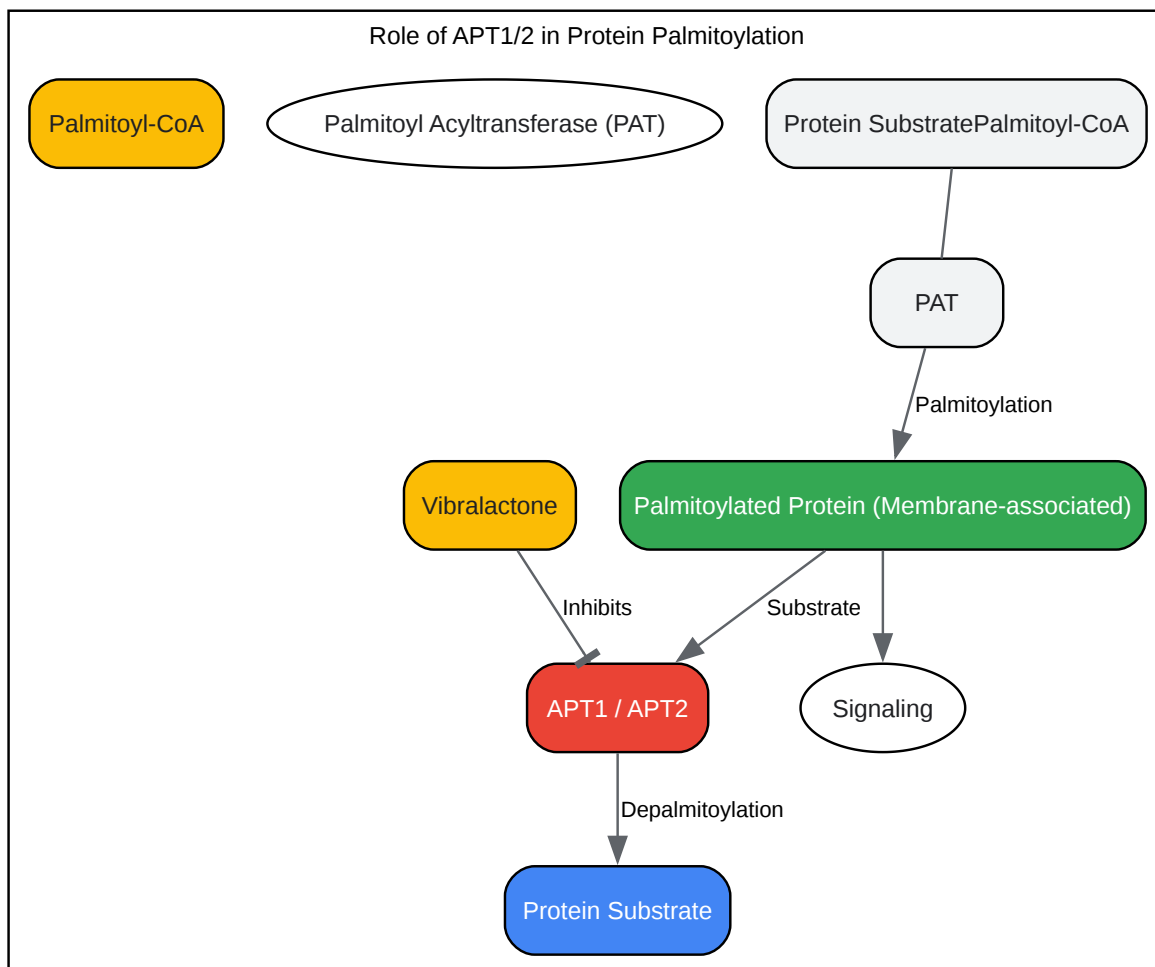
Signaling Pathways and Experimental Workflow Diagrams

To visualize the biological context of **Vibralactone**'s targets and the experimental approach, the following diagrams are provided.



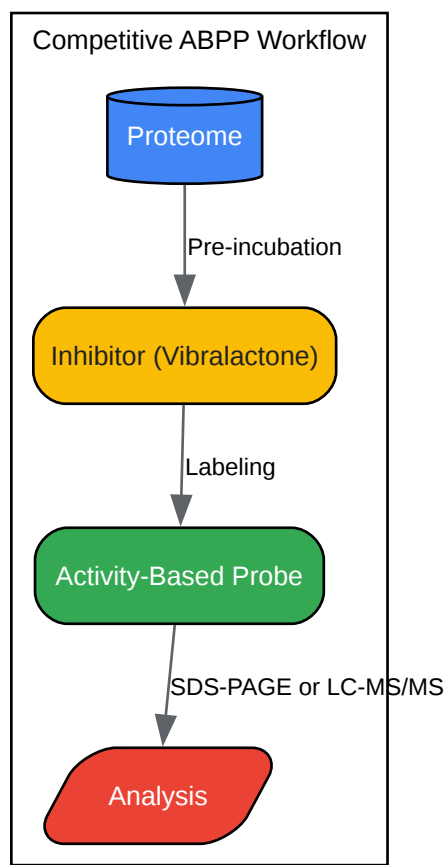
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Inhibition of Pancreatic Lipase by **Vibralactone**.



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Vibralactone's Inhibition of APT1/2 in the Palmitoylation Cycle.



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Workflow for Competitive Activity-Based Protein Profiling.

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